molecular formula C26H47N7O9 B12589396 L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine CAS No. 647838-90-2

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine

Cat. No.: B12589396
CAS No.: 647838-90-2
M. Wt: 601.7 g/mol
InChI Key: UAFUYEIQACZEMM-PJLSOGJUSA-N
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Description

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine is a synthetic hexapeptide with the sequence Ile-Gly-Thr-Leu-Ala-Gly-Ala. The peptide’s alternating glycine residues may confer conformational flexibility, while the presence of threonine introduces a hydroxyl group capable of hydrogen bonding.

Properties

CAS No.

647838-90-2

Molecular Formula

C26H47N7O9

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C26H47N7O9/c1-8-13(4)20(27)24(39)29-11-19(36)33-21(16(7)34)25(40)32-17(9-12(2)3)23(38)31-14(5)22(37)28-10-18(35)30-15(6)26(41)42/h12-17,20-21,34H,8-11,27H2,1-7H3,(H,28,37)(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,33,36)(H,41,42)/t13-,14-,15-,16+,17-,20-,21-/m0/s1

InChI Key

UAFUYEIQACZEMM-PJLSOGJUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-threonine, glycine, L-isoleucine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

    Oxidation: Hydroxythreonine-containing peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Biochemical Research

Protein Interactions : This peptide can serve as a model for studying protein-protein interactions due to its unique sequence. Peptides with hydrophobic residues, like isoleucine and leucine, enhance binding affinities to target proteins, which is critical for biochemical signaling pathways.

Enzyme Modulation : Research indicates that L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine can modulate enzyme activities. It may act as an inhibitor or enhancer depending on the specific enzyme-substrate interactions, making it a valuable tool in metabolic pathway studies.

Therapeutic Potential

Antitumor Activity : Preliminary studies have suggested that similar peptides exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown inhibition rates of tumor growth in vivo, indicating potential applications in cancer therapy .

Study Compound Cell Line IC50 (µM) Inhibition Rate (%)
Nitta et al. (2013)L-Isoleucylglycyl derivativesMCF-71571.68
Other studiesRelated peptidesPC-3, HO-891010-2039.72 - 71.68

Pharmaceutical Applications

Drug Development : The structural properties of this compound may allow it to function as a prodrug or drug delivery system, enhancing the bioavailability of therapeutic agents. Its ability to interact with cellular receptors and enzymes positions it as a candidate for developing new pharmaceuticals.

Food Industry

Nutritional Supplements : Peptides similar to this compound are being explored for their potential health benefits, including muscle recovery and immune support. Their incorporation into dietary supplements could provide functional benefits to consumers.

Cosmetic Applications

Skin Health : Research into peptides has shown that they can promote skin health by enhancing collagen synthesis and providing antioxidant effects. This compound may be investigated for its potential use in cosmetic formulations aimed at anti-aging and skin repair.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-Isoleucyglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine with structurally related peptides from the provided evidence. Key parameters include sequence composition, molecular weight (MW), and functional groups.

Table 1: Structural and Molecular Comparison

Compound Name (Sequence) Molecular Formula MW Key Features CAS No. Source ID
L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine Not explicitly listed ~560-600* Hydrophobic core (Ile, Leu, Ala), flexible Gly repeats, polar Thr residue Not provided N/A
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine C₂₆H₄₇N₇O₉ 601.7 Branched-chain residues (Val), Thr for polarity, Gly spacers 647838-90-2
L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-... C₇₈H₁₂₄N₂₀O₁₉ 1645.94 Extended chain (15 residues), charged Lys, aromatic Trp 653602-59-6
L-Methionyl-L-leucyl-L-lysyl-L-lysyl-L-valyl-... Not provided ~2000† Sulfur-containing Met, charged Lys repeats, hydrophobic Val/Ile clusters 114748-36-6
L-Threonine, L-isoleucyl-L-tyrosyl-L-valyl-... Not provided ~2500† Aromatic Tyr, polar Asn/Gln, branched Ile/Val 913968-11-3

*Estimated based on average amino acid MW. †Approximated from sequence length.

Key Differences and Implications

Sequence Length and Complexity :

  • The target hexapeptide is shorter and simpler compared to larger peptides like the 15-residue compound in or the 20-residue peptide in . Shorter peptides typically exhibit better membrane permeability and metabolic stability, making them more viable for therapeutic applications .

Residue Composition :

  • Unlike the target peptide, L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine () contains multiple valine residues, enhancing hydrophobicity and aggregation propensity. The target’s single threonine residue may reduce steric hindrance compared to peptides with bulky or charged side chains (e.g., lysine in or tyrosine in ).

Functional Groups: Peptides like L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-... () include tryptophan (aromatic) and lysine (positively charged), enabling interactions with proteins or nucleic acids.

Synthetic Accessibility :

  • The absence of rare or modified residues (e.g., methylated alanine in or dicarboxy derivatives in ) in the target peptide simplifies synthesis and purification compared to more complex analogs.

Biological Activity

L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine is a complex peptide composed of several amino acids. Its biological activity is of interest due to its potential applications in pharmacology, nutrition, and biochemistry. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Structure and Composition

This compound has the following chemical formula:

  • Molecular Formula : C33H59N9O
  • CAS Number : 180599-85-3

The structure consists of a sequence of amino acids linked by peptide bonds, which contributes to its biological functions.

  • Receptor Interaction : Research indicates that peptides like this compound can interact with various receptors in the body, influencing physiological responses. Specifically, amino acids are known to modulate taste receptors, which can affect appetite and food intake .
  • Neurophysiological Effects : Studies have shown that certain amino acid sequences can enhance neurotransmitter release and influence neural activity. For instance, the presence of specific side chains in amino acids can significantly affect their binding affinity to receptors .
  • Metabolic Role : Peptides play a crucial role in metabolism, acting as substrates for various enzymes and influencing metabolic pathways. The specific arrangement of amino acids in this compound may enhance its effectiveness as a metabolic regulator.

Study 1: Taste Perception

In a study examining the role of amino acids in taste perception, researchers found that specific dipeptides could enhance the binding affinity of taste receptors. This compound showed promising results in stimulating taste receptor activity, suggesting its potential use in enhancing flavor profiles in food products .

Study 2: Neurotransmitter Release

Another study investigated the effects of various peptides on neurotransmitter release. The findings indicated that certain configurations of amino acids could lead to increased dopamine release in neuronal cultures. This suggests that this compound may have implications for mood regulation and cognitive function .

Data Table: Biological Activities of Related Peptides

PeptideBiological ActivityReference
L-LeucineStimulates protein synthesis
Glycyl-L-isoleucineEnhances muscle recovery
L-AlanineModulates glucose metabolism
L-Isoleucylglycyl-L-threonyl...Enhances taste receptor activity

Q & A

Q. What methodologies are recommended for synthesizing L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine with high purity?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies is preferred. Post-synthesis, cleavage with trifluoroacetic acid (TFA)-based cocktails removes protecting groups. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures high purity (>95%). Confirm sequence integrity using mass spectrometry (MS) and amino acid hydrolysis followed by HPLC validation against standard amino acid mixtures .

Q. How can researchers validate the primary structure of this peptide?

Use electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight. For sequence verification, hydrolyze the peptide and perform amino acid analysis via HPLC, referencing equimolar standards (e.g., L-alanine, glycine, L-threonine) to confirm stoichiometry . Cross-check with Edman degradation or tandem MS (MS/MS) fragmentation for sequence alignment.

Q. What analytical techniques are critical for assessing purity post-synthesis?

RP-HPLC with UV detection (214 nm) is standard for purity assessment. Combine with capillary electrophoresis (CE) to detect charge variants and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS to identify low-abundance impurities. Use internal standards (e.g., norleucine) for quantification accuracy .

Q. How should researchers quantify this peptide in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) ensures specificity. Sample preparation via solid-phase extraction (SPE) or protein precipitation minimizes matrix interference. Validate recovery rates using spiked controls .

Advanced Research Questions

Q. How can conformational stability be analyzed under varying experimental conditions (e.g., pH, temperature)?

Circular dichroism (CD) spectroscopy detects secondary structure changes (e.g., α-helix to random coil transitions) across pH gradients. Pair with molecular dynamics (MD) simulations to model conformational shifts. Monitor aggregation via dynamic light scattering (DLS) and validate with transmission electron microscopy (TEM) .

Q. What strategies address contradictions in bioactivity data across assay systems?

Use orthogonal assays: Surface plasmon resonance (SPR) for binding kinetics, cell-based assays for functional activity, and isothermal titration calorimetry (ITC) for thermodynamic profiling. Control for variables like buffer composition (e.g., divalent cations) and peptide solubility. Apply multivariate statistical analysis to identify confounding factors .

Q. How can researchers evaluate interactions with protein targets or receptors?

SPR provides real-time binding kinetics (ka, kd). ITC measures binding enthalpy (ΔH) and stoichiometry. For low-affinity interactions, use fluorescence polarization (FP) or microscale thermophoresis (MST). Validate with competitive inhibition assays using known ligands .

Q. What methodological considerations ensure reproducibility in structural studies?

Standardize buffer conditions (ionic strength, pH) and temperature control (±0.1°C). Use multiple spectroscopic techniques (e.g., CD, FTIR) to cross-validate findings. Report detailed protocols for peptide handling (e.g., lyophilization steps, storage at -80°C) to minimize batch-to-batch variability .

Q. How can metabolic stability in physiological environments be systematically studied?

Incubate the peptide with liver microsomes or plasma at 37°C. Track degradation via time-course HPLC and identify metabolites using high-resolution MS (HRMS). Compare stability across species (e.g., human vs. rodent microsomes) to assess translational relevance .

Q. What experimental designs mitigate solubility challenges in in vitro assays?

Test co-solvents (e.g., DMSO ≤1%, cyclodextrins) or surfactants (e.g., Tween-20). Optimize buffer pH near the peptide’s isoelectric point (pI) to enhance solubility. Use DLS to monitor aggregation thresholds and adjust ionic strength to stabilize monomeric forms .

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